Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone
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Overview
Description
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is a complex organic compound that features a phenyl group attached to a methanone moiety, which is further linked to a beta-D-xylopyranosyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone typically involves the glycosylation of a phenolic compound with a xylopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions may include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or methanol.
Catalyst: Acid catalysts like trifluoroacetic acid or enzymatic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone involves its interaction with specific molecular targets. The beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins, while the phenyl groups can participate in aromatic stacking interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
- (4-Nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
Uniqueness
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is unique due to its specific structural arrangement, which allows for distinct interactions with biological and chemical systems. Its combination of phenyl and beta-D-xylopyranosyloxy groups provides a versatile platform for various applications.
Properties
CAS No. |
83355-05-9 |
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Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
phenyl-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-4-7-12(9-13)15(20)11-5-2-1-3-6-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1 |
InChI Key |
APHMRVSTZFJUCD-SPUZQDLCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
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